Dimethyl 5-(benzoylamino)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate
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Overview
Description
Dimethyl 5-(benzoylamino)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, benzoylamino group, and methoxy-oxoethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-(benzoylamino)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzoylamino group: This step often involves the reaction of the thiophene derivative with benzoyl chloride in the presence of a base such as pyridine.
Addition of the methoxy-oxoethyl group: This can be done through esterification reactions using methoxyacetic acid and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-(benzoylamino)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzoylamino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the benzoylamino group yields the corresponding amine.
Scientific Research Applications
Dimethyl 5-(benzoylamino)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which Dimethyl 5-(benzoylamino)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate exerts its effects involves interactions with various molecular targets. The benzoylamino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5-(benzoylamino)-3-(2-hydroxy-2-oxoethyl)-2,4-thiophenedicarboxylate: Similar structure but with a hydroxy group instead of a methoxy group.
Dimethyl 5-(benzoylamino)-3-(2-chloro-2-oxoethyl)-2,4-thiophenedicarboxylate: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
Dimethyl 5-(benzoylamino)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate is unique due to the presence of the methoxy-oxoethyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
dimethyl 5-benzamido-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO7S/c1-24-12(20)9-11-13(17(22)25-2)16(27-14(11)18(23)26-3)19-15(21)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZPMXRNYZQBSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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